2-(5-(4-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
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Description
2-(5-(4-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PDP, and it belongs to the class of pyrimidine derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that derivatives of pyrimidinyl phenols, similar in structure to the compound , show promising antifungal abilities. For instance, Zhang et al. (2016) explored the antifungal properties of pyrazolo[1,5-a]pyrimidines derivatives, exhibiting good antifungal capabilities against various phytopathogenic fungi (Zhang et al., 2016). Additionally, Jafar et al. (2017) synthesized pyrimidine derivatives that demonstrated significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Antimicrobial Activity
Compounds structurally related to the query compound have shown potential as antimicrobial agents. For example, Azab and Abdel-Hafez (2015) reported on thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, displaying promising antimicrobial activity against various bacterial and fungal strains (Azab & Abdel-Hafez, 2015).
Anticancer Properties
The structural analogs of the compound have been investigated for their anticancer properties. Sukria et al. (2020) studied a Schiff base compound synthesized from similar components, testing its anticancer activity against T47D breast cancer cells (Sukria et al., 2020).
Role in Virus-Host Interaction
Research by Rane et al. (2020) indicates that diaryl pyrimidine analogues, which are structurally related to the queried compound, could potentially disrupt the interaction between spike glycoprotein of SARS-CoV-2 and the hACE2 receptor, suggesting a role in inhibiting COVID-19 infection (Rane et al., 2020).
Synthesis and Characterization
Various studies have explored the synthesis and characterization of similar compounds. For instance, Gazizov et al. (2015) described the synthesis of pyrrolidin-1-yl)pyrimidines via a reaction involving similar compounds (Gazizov et al., 2015).
Spin Interaction in Zinc Complexes
Research on spin interaction in zinc complexes of Schiff and Mannich bases, which include similar pyrimidinyl phenol derivatives, has been conducted by Orio et al. (2010), providing insights into the electronic and magnetic properties of such complexes (Orio et al., 2010).
Properties
IUPAC Name |
2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)12-26-17-8-9-18(19(24)10-17)21-20(11-22-13-23-21)27-16-6-4-15(25-3)5-7-16/h4-11,13,24H,1,12H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGQNYXGFUXKHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=C(C=C3)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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